molecular formula C13H10ClF3N2OS B3035460 (NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine CAS No. 321432-65-9

(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine

Cat. No. B3035460
CAS RN: 321432-65-9
M. Wt: 334.74 g/mol
InChI Key: PYOMNTQHOYAXHS-GXHLCREISA-N
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Description

(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine is a useful research compound. Its molecular formula is C13H10ClF3N2OS and its molecular weight is 334.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality (NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure Analysis

  • Isomorphism in Heterocyclic Analogues : Research by Swamy et al. (2013) on isomorphous structures, including one with trifluoromethyl-pyridinyl components, highlights the significance of such structures in chemical analysis. This research emphasizes the chlorine-methyl exchange rule, providing insights into the behavior of similar chemical compounds (Swamy et al., 2013).

Synthesis and Polymerization

  • Catalytic Systems for Coupling in Electropolymerization : Krompiec et al. (2008) discuss a catalytic system for coupling thiophenylstannanes with dibromopyridine, relevant to the compound of interest. This research contributes to understanding the electropolymerization properties of similar heterocyclic compounds (Krompiec et al., 2008).

Chemical Reactions and Transformations

  • Transformation in Calcium Antagonists : Research by Kamikawaji et al. (1995) on the transformation of a dihydropyridine ring in a calcium antagonist into a cyclohexenone ring demonstrates the reactivity of pyridine-based structures in medicinal chemistry (Kamikawaji et al., 1995).

Potential Anticancer Applications

  • Anticancer Agents Synthesis : Temple et al. (1983) explore the synthesis of pyridooxazines and pyridothiazines with potential as anticancer agents. This research is relevant for understanding the therapeutic potential of pyridine derivatives in cancer treatment (Temple et al., 1983).

Biological Activity and Medicinal Chemistry

  • Synthesis of Bioactive Thiosemicarbazone Derivatives : Liu et al. (1996) investigate the synthesis of thiosemicarbazone derivatives of pyridine-2-carboxaldehyde. Their research focuses on the biological activities, including antineoplastic activity, which can be insightful for the study of similar pyridine-based compounds (Liu et al., 1996).

Future Directions

: Kim – Exploring the Interplay Between Cortisol Levels, Sleep Quality, and Psychological Stress: A Comprehensive Analysis

properties

IUPAC Name

(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2OS/c1-7(19-20)12-3-2-9(21-12)5-11-10(14)4-8(6-18-11)13(15,16)17/h2-4,6,20H,5H2,1H3/b19-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOMNTQHOYAXHS-GXHLCREISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(S1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC=C(S1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine
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(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine
Reactant of Route 3
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(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine
Reactant of Route 4
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(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine
Reactant of Route 5
(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine
Reactant of Route 6
Reactant of Route 6
(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.